

**Core Structure and Chemical Identity** 

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dde-leu-OL	
Cat. No.:	B1461084	Get Quote

**Dde-leu-OL** is a derivative of the amino acid L-leucine. Structurally, it consists of L-leucinol (the alcohol form of leucine where the carboxylic acid is reduced to a primary alcohol) in which the primary amine is protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Dde group is a well-established protecting group in peptide chemistry, known for its unique deprotection conditions which allow for orthogonal synthesis strategies.[1]

The IUPAC name for **Dde-leu-OL** is (2S)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino]-4-methylpentan-1-ol.[2] Its molecular formula is C16H27NO3.[2][3]

### **Physicochemical Properties**

The following table summarizes the key quantitative data and physicochemical properties of **Dde-leu-OL**. These properties are primarily computed values sourced from publicly available chemical databases.



Property	Value	Source
Molecular Formula	C16H27NO3	[2][3]
Molecular Weight	281.39 g/mol	[2][3]
Exact Mass	281.19909372 Da	[2]
IUPAC Name	(2S)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino]-4-methylpentan-1-ol	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bond Count	5	[2]
XLogP3 (Computed)	2.1	[2]
Topological Polar Surface Area	69.9 Ų	[2]

### **Role in Synthetic Chemistry**

The primary application of Dde-protected building blocks like **Dde-leu-OL** is in solid-phase peptide synthesis (SPPS). The Dde group is an orthogonal protecting group, meaning it can be removed under conditions that do not affect other common protecting groups like Fmoc (removed by piperidine) or Boc and tBu (removed by strong acid).[4] This orthogonality is crucial for the synthesis of complex peptides, such as branched or cyclic peptides, and for site-specific modifications.

The Dde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA). It is, however, selectively cleaved by dilute solutions of hydrazine.

Below is a logical workflow illustrating the use of a Dde-protected building block in an orthogonal solid-phase peptide synthesis strategy.





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Orthogonal synthesis workflow using a Dde-protected building block.

#### **Experimental Protocols**

While a specific protocol for the synthesis of **Dde-leu-OL** is not detailed in the surveyed literature, a general procedure can be inferred from protocols for Dde protection of other primary amines. The most critical and well-documented protocol is the selective removal of the Dde group.

## On-Resin Dde Protection of a Primary Amine (General Protocol)

This protocol describes how a Dde group can be added to a free primary amine on a solid support, a key step in preparing custom Dde-protected building blocks during synthesis.

- Resin Preparation: Swell the resin containing the free primary amine (e.g., after Fmocdeprotection of a lysine side chain) in Dimethylformamide (DMF).
- Protection Reaction: Prepare a solution of 2-acetyldimedone (Dde-OH) in DMF (e.g., 10 equivalents relative to the amine). Add this solution to the resin.[5]
- Reaction Time: Agitate the mixture at room temperature for 60 minutes.
- Washing: Drain the reaction solution and wash the resin thoroughly with DMF (e.g., 3 times) to remove excess reagents.[5] The resin now carries the Dde-protected amine and is ready for the next step in the synthesis.

# Selective Deprotection of the Dde Group (Hydrazine Method)

This is the standard protocol for removing the Dde group to unmask the primary amine for subsequent modification.[6][7]



- Resin Preparation: The peptidyl-resin containing the Dde group is placed in a suitable reaction vessel. If the N-terminus is Fmoc-protected, it should remain intact.
- Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[7]
- Deprotection Reaction: Add the 2% hydrazine/DMF solution to the resin (e.g., 25 mL per gram of resin).
- Incubation: Stopper the vessel and allow it to stand at room temperature. The reaction is very rapid, often requiring only a few minutes. A typical protocol involves treating the resin for 3 minutes.[7]
- Repeat Treatment: Filter the resin and repeat the hydrazine treatment two more times to ensure complete deprotection.
- Washing: Wash the resin thoroughly with DMF to remove the cleaved Dde-hydrazine adduct and any remaining reagent.[7] The newly exposed primary amine is now available for further reaction.

The progress of the deprotection can be monitored by spectrophotometry, as the indazole by-product absorbs strongly at 290 nm.

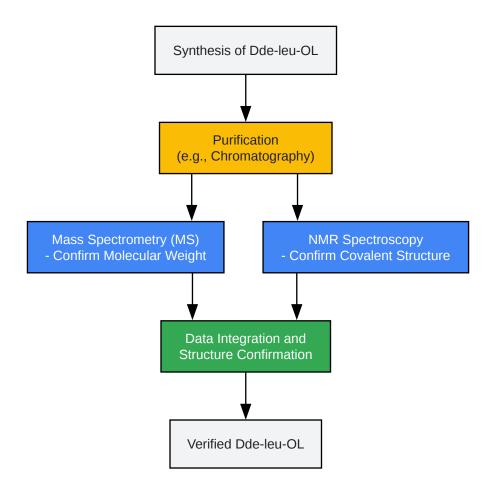
## **Analytical Characterization**

Characterization of **Dde-Ieu-OL** and peptides containing this moiety would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- NMR Spectroscopy:1H and 13C NMR would be used to confirm the covalent structure, verifying the presence of signals corresponding to the leucinol backbone and the characteristic peaks of the Dde group (e.g., the gem-dimethyl groups and the vinyl proton).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm
  the exact mass of the molecule, matching the theoretical value of its molecular formula.[8][9]
  During peptide sequencing by tandem MS (MS/MS), the mass of the **Dde-leu-OL** residue
  would be accounted for in the fragmentation analysis.[10]



The following diagram outlines a general workflow for the characterization of a synthesized molecule like **Dde-leu-OL**.



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General workflow for synthesis and analytical characterization.

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- To cite this document: BenchChem. [Core Structure and Chemical Identity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461084#what-is-the-structure-of-dde-leu-ol]

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